Product packaging for 4-Biphenylaldehyde oxime(Cat. No.:CAS No. 40143-27-9)

4-Biphenylaldehyde oxime

Cat. No.: B1599025
CAS No.: 40143-27-9
M. Wt: 197.23 g/mol
InChI Key: OUNAWNXTMKAPFT-UVTDQMKNSA-N
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Description

Significance of the Oxime Functional Group in Organic Synthesis

The oxime functional group, characterized by the R¹R²C=NOH formula, is a cornerstone of modern organic synthesis due to its remarkable versatility. rsc.orgresearchgate.net Oximes are typically synthesized through a straightforward condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). researchgate.net This accessibility makes them readily available precursors for a vast array of chemical transformations.

The significance of oximes in organic synthesis is multifaceted:

Versatile Intermediates: Oximes serve as crucial intermediates in the synthesis of numerous nitrogen-containing compounds, including amines, nitriles, nitrones, and amides through the well-known Beckmann rearrangement. researchgate.nettandfonline.com

Protecting Groups: The oxime moiety can function as a protecting group for carbonyl compounds (aldehydes and ketones), allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. researchgate.net

Precursors to Heterocycles: Aza-Heck reactions involving oxime esters lead to the formation of new N-C bonds, facilitating the synthesis of five- and six-membered azaheterocycles, which are common motifs in pharmaceuticals and natural products. researchgate.net

Radical Chemistry: The N-O bond in oximes can be cleaved to generate iminoxyl radicals. rsc.orgnih.gov These reactive intermediates are instrumental in advanced synthetic strategies, including oxidative cyclization and carbon-hydrogen (C-H) bond functionalization, enabling the construction of complex molecular architectures like isoxazolines. rsc.orgnih.govrsc.org

The reactivity of the oxime group, combined with its ability to participate in a diverse range of reactions, solidifies its status as a pivotal functional group in the synthetic chemist's toolkit. rsc.org

Overview of the Biphenyl (B1667301) Moiety in Chemical Structures

The biphenyl moiety, which consists of two phenyl rings connected by a single carbon-carbon bond, is a privileged structural motif in both medicinal chemistry and materials science. rsc.orgarabjchem.orgmdpi.com While the basic biphenyl structure is relatively non-reactive, the introduction of functional groups transforms it into a versatile scaffold for building complex molecules. rsc.orgarabjchem.org

Key aspects of the biphenyl moiety include:

Pharmacological Importance: Biphenyl derivatives are integral to a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anti-proliferative effects. rsc.orgarabjchem.org The rigid structure of the biphenyl unit allows it to act as a scaffold, positioning other functional groups for optimal interaction with biological targets like enzymes and receptors. mdpi.com

Materials Science Applications: The inflexible, rod-like structure of the biphenyl unit is a foundational component in the construction of liquid crystals. arabjchem.org Furthermore, biphenyl derivatives are used to create fluorescent layers in organic light-emitting diodes (OLEDs) and to develop advanced polymers. rsc.org

Synthetic Versatility: The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, has made the synthesis of functionalized and unsymmetrical biphenyl derivatives highly accessible. rsc.org These methods allow for the precise construction of complex biaryl systems from simpler precursors.

The unique combination of structural rigidity, electronic properties, and synthetic accessibility makes the biphenyl moiety a fundamental building block in the design and synthesis of functional organic molecules. rsc.org

Contextualization of 4-Biphenylaldehyde Oxime within Contemporary Organic Chemistry Research

This compound emerges as a compound of significant interest by combining the reactive potential of the oxime group with the structural and electronic attributes of the biphenyl scaffold. It is synthesized from its corresponding aldehyde, 4-biphenylcarboxaldehyde, via a standard condensation reaction with hydroxylamine. chembk.com This aldehyde precursor is itself a versatile building block used in the synthesis of fine chemicals, pharmaceuticals, and polymers. atamanchemicals.com

The contemporary relevance of this compound is primarily as a synthetic intermediate. Its structure is a precursor for more complex, high-value molecules. For instance, research has demonstrated that derivatives of biphenyl carbaldehyde oximes can be transformed into phenanthridines, a class of nitrogen-containing heterocyclic compounds with important biological activities, including antitumor properties. nih.govacs.org Photochemically-mediated cyclization of O-acetyl oximes of biphenyl-2-carbaldehyde, a constitutional isomer of the 4-biphenyl derivative, affords phenanthridines through a proposed iminyl radical intermediate. nih.gov

Furthermore, the oxime group can be converted into a nitrile. The dehydration of this compound can produce 4-cyanobiphenyl (B145940), an important liquid crystal material. google.com The compound also serves as a reagent in organic synthesis, where it can act as a source of nitrogen for various reactions. chembk.com

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

PropertyValueSource(s)
CAS Number 40143-27-9 chembk.com
Molecular Formula C₁₃H₁₁NO chembk.com
Molar Mass 197.23 g/mol chembk.com
Appearance Colorless crystals or white crystalline solid chembk.com
Melting Point ~118-120 °C chembk.com
Boiling Point 334.8 °C at 760 mmHg chembk.com
Density 1.05 g/cm³ chembk.com
Flash Point 206.9 °C chembk.com
Solubility Soluble in common organic solvents chembk.com

Summary of Key Functional Group Characteristics

This table outlines the primary roles and applications of the oxime and biphenyl functional groups discussed in this article.

Functional GroupKey Characteristics & ApplicationsSource(s)
Oxime Versatile intermediate for amines, amides, nitriles; Protecting group for carbonyls; Precursor for heterocycles and radical reactions. rsc.orgresearchgate.netresearchgate.net
Biphenyl Privileged scaffold in medicinal chemistry; Core of many pharmacologically active drugs; Foundational unit for liquid crystals and OLEDs. rsc.orgarabjchem.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B1599025 4-Biphenylaldehyde oxime CAS No. 40143-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNAWNXTMKAPFT-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Biphenylaldehyde Oxime and Its Precursors

Advanced Synthesis of 4-Biphenylaldehyde as a Key Intermediate

The construction of the biphenyl (B1667301) framework is the critical step in the synthesis of 4-biphenylaldehyde. Modern organic chemistry offers several powerful methods for this transformation.

Among the most efficient and widely used methods for constructing C-C bonds between aromatic rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction has become a preferred method for synthesizing unsymmetrical biaryls like 4-biphenylaldehyde due to its mild conditions and tolerance of various functional groups. orgsyn.org

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org For the synthesis of 4-biphenylaldehyde, a common and well-documented protocol involves the reaction of 4-bromobenzaldehyde (B125591) with phenylboronic acid. orgsyn.org The reaction is typically performed in the presence of a base, such as sodium carbonate, and a palladium catalyst, often generated in situ from a precursor like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. orgsyn.org

A representative procedure published in Organic Syntheses details the reaction on a multigram scale, highlighting its robustness and scalability. orgsyn.org The process uses a biphasic solvent system, such as 1-propanol (B7761284) and water, which allows for the use of water-soluble bases and facilitates product isolation. wikipedia.orgorgsyn.org

Table 1: Representative Suzuki-Miyaura Reaction for 4-Biphenylaldehyde Synthesis orgsyn.org

This table is interactive. You can sort and filter the data.

Component Role Exemplary Reagent Molar Equiv.
Aryl Halide Electrophile 4-Bromobenzaldehyde 1.0
Boronic Acid Nucleophile Phenylboronic Acid 1.05
Catalyst Precursor Palladium Source Palladium(II) Acetate (Pd(OAc)₂) 0.003
Ligand Stabilizer/Activator Triphenylphosphine (B44618) (PPh₃) 0.009
Base Activator Sodium Carbonate (Na₂CO₃) 1.20
Solvent System Medium 1-Propanol / Water -
Condition Value
Temperature Reflux

The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of 4-biphenylaldehyde proceeds through three fundamental steps involving the palladium catalyst. wikipedia.orgrsc.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition with the aryl halide, 4-bromobenzaldehyde. The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. rsc.org

Transmetallation : In this step, the organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) center. The base, typically a carbonate or phosphate (B84403), plays a crucial role by activating the boronic acid to form a more nucleophilic boronate complex, which then readily exchanges its phenyl group for the halide on the palladium complex. wikipedia.orgrsc.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (the 4-formylphenyl and the phenyl groups) coupled on the palladium center are eliminated to form the C-C bond of the final product, 4-biphenylaldehyde. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

The choice of ligand is critical to the success of the Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst. wikipedia.org Phosphine ligands are commonly used, and their electronic and steric properties can be fine-tuned to optimize reaction outcomes. wikipedia.orgrsc.org

Triphenylphosphine (PPh₃) : A standard, widely used ligand that is effective for many Suzuki couplings, including the synthesis of 4-biphenylaldehyde. orgsyn.org It stabilizes the palladium complex and facilitates the key steps of the catalytic cycle. wikipedia.org

Bulky Biarylphosphines (Buchwald Ligands) : For more challenging or electron-poor substrates, more sophisticated ligands are often required. Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective. rsc.org These electron-rich and sterically hindered ligands promote the oxidative addition step and prevent catalyst deactivation, often leading to higher yields and applicability to a broader range of substrates, including polyfluorinated biphenyls. rsc.orgacs.org The design of chiral monophosphine ligands based on scaffolds like SPhos has also enabled enantioselective Suzuki-Miyaura couplings for producing axially chiral biphenyls. acs.orgresearchgate.net

The impact of different ligands on reaction efficiency is significant, with studies showing that ligands containing certain motifs, like dicyclohexylphosphine (B1630591) (PCy₂), can minimize the formation of homocoupling side products. acs.org

Table 2: Ligand Types and Their General Effects in Biphenyl Synthesis

This table is interactive. You can sort and filter the data.

Ligand Type Examples Key Characteristics Impact on Reaction
Simple Triarylphosphines PPh₃ Readily available, moderate bulk Effective for standard substrates. wikipedia.orgorgsyn.org
Bulky Biarylphosphines SPhos, XPhos, RuPhos Electron-rich, sterically demanding Increases catalyst activity, broadens substrate scope, high yields. rsc.orgacs.org
Chiral Monophosphines Modified SPhos/RuPhos Chiral side chains Enables enantioselective synthesis of chiral biphenyls. acs.orgresearchgate.net

While the Suzuki-Miyaura reaction is highly effective, other methods provide alternative pathways to 4-biphenylaldehyde.

Palladium-catalyzed reductive carbonylation offers a direct method to synthesize aldehydes from aryl halides. This approach involves the reaction of an aryl halide, such as 4-bromobiphenyl, with a source of carbon monoxide and a hydride source under palladium catalysis. smolecule.com

Key components of this method include:

Catalyst-Ligand Systems : A common system is palladium(II) acetate combined with a phosphine ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). smolecule.com

Hydride Sources : Triethylsilane (Et₃SiH) is an effective hydride donor. Alternatively, N-formylsaccharin can be used as a CO and hydride source surrogate, reacting with aryl halides to yield the corresponding aldehyde.

This method avoids the need for a pre-formed organometallic nucleophile like a boronic acid, directly converting the C-X bond of the aryl halide to a C-CHO bond.

Alternative Synthetic Routes to 4-Biphenylaldehyde

Formation of 4-Biphenylaldehyde Oxime from 4-Biphenylaldehyde

The conversion of the aldehyde functional group in 4-biphenylaldehyde to an oxime is typically achieved through condensation with a hydroxylamine (B1172632) derivative. byjus.comwikipedia.org This reaction is fundamental in organic chemistry and can be optimized and controlled to achieve high efficiency and stereoselectivity. wikipedia.orgquimicaorganica.org

The most common method for preparing oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride. arpgweb.com This condensation reaction is typically performed in a polar solvent like ethanol (B145695) and may require heating or refluxing. arpgweb.comasianpubs.org The reaction's rate is pH-dependent, and a base is often added to neutralize the HCl released from the hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction. quimicaorganica.orgarpgweb.com

Optimization studies have explored various conditions. For instance, a highly efficient and environmentally friendly procedure involves the simple grinding of the aldehyde with hydroxylamine hydrochloride and anhydrous sodium carbonate at room temperature. asianpubs.org This solvent-free method can lead to high yields in a very short reaction time. asianpubs.org The choice of base and the molar ratios of the reactants are crucial for maximizing the yield. asianpubs.org

Table 2: Optimization of Oximation of 3-Chlorobenzaldehyde (B42229) by Grinding

Molar Ratio (Aldehyde:NH₂OH·HCl:Na₂CO₃) Yield (%) Reference
1:4:0.5 91 asianpubs.org
1:4:1 91 asianpubs.org
1:2:1.5 90 asianpubs.org
1:5:1.5 91 asianpubs.org
1:1:0 (no base) 12 asianpubs.org

This table is based on data for 3-chlorobenzaldehyde as a model substrate, demonstrating the optimization principles applicable to other aromatic aldehydes.

To improve the efficiency and selectivity of oximation, various catalytic systems have been investigated. Inorganic catalysts can play a significant role in promoting the reaction under mild conditions. thieme-connect.comthieme-connect.com For example, the use of copper(II) sulfate (B86663) (CuSO₄) has been shown to catalyze the conversion of aldehydes and ketones to their corresponding oximes. thieme-connect.comthieme-connect.com

Other approaches focus on making the reaction conditions greener. The use of zinc oxide (ZnO) as a catalyst allows for Beckmann rearrangements of aldehydes to be performed in good yields without additional organic solvents. organic-chemistry.org Furthermore, methods using N,N′,N″-trihydroxyisocyanuric acid in water can catalyze the aerobic oxidation of primary benzylamines to oximes, presenting an alternative route to these compounds. organic-chemistry.org

Oximes derived from aldehydes like 4-biphenylaldehyde can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. quimicaorganica.orgresearchgate.net The selective synthesis of a single isomer is often desirable, as the isomers can have different physical properties and biological activities. thieme-connect.comnih.gov

Stereochemical control can be achieved by carefully selecting catalysts and controlling reaction conditions, particularly temperature. thieme-connect.comresearchgate.net Research has shown that using specific catalysts in solid-state reactions can lead to highly stereoselective formation of either the (E) or (Z) isomer. thieme-connect.comthieme-connect.com

Synthesis of (E)-Isomers : The use of copper(II) sulfate (CuSO₄) as a catalyst in the reaction of aldehydes with hydroxylamine hydrochloride at room temperature preferentially yields the (E)-oxime. thieme-connect.com It is crucial to maintain a low temperature during work-up (e.g., 0 °C) to prevent isomerization to the more stable (Z) form. thieme-connect.comresearchgate.net

Synthesis of (Z)-Isomers : Conversely, employing potassium carbonate (K₂CO₃) as the catalyst and heating the reaction mixture (e.g., at 90 °C) favors the formation of the thermodynamically more stable (Z)-oxime. thieme-connect.com

The interconversion between the (Z) and (E) isomers is catalyzed by the reagents used for oximation, and the equilibrium position is temperature-dependent. thieme-connect.comresearchgate.net Therefore, precise temperature control is a critical factor in achieving high stereoselectivity. thieme-connect.com

Table 3: Catalysts for Stereoselective Oxime Synthesis

Desired Isomer Catalyst Temperature Reference
(E) CuSO₄ Room Temperature thieme-connect.comthieme-connect.com

Advanced Chemical Transformations and Reactivity of 4 Biphenylaldehyde Oxime

Beckmann Rearrangement of 4-Biphenylaldehyde Oxime

The Beckmann rearrangement of aldoximes, such as this compound, is a well-established method for the production of nitriles. This transformation involves the conversion of the oxime functional group into a nitrile under the influence of various reagents.

Catalytic Systems and Reagents for Inducing Selective Rearrangement (e.g., Acid-Catalysis, Phosphorus Pentachloride, Tosyl Chloride)

A variety of reagents and catalytic systems can be employed to facilitate the Beckmann rearrangement of aldoximes. wikipedia.org Classical methods often utilize strong acids like sulfuric acid, which protonate the oxime's hydroxyl group, making it a good leaving group. wikipedia.orglibretexts.org Other common reagents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), which convert the hydroxyl group into a more reactive intermediate. wikipedia.org

Tosyl chloride (TsCl) is another effective reagent that transforms the oxime into a tosylate ester, which then readily undergoes rearrangement. wikipedia.org The use of 2,4,6-trichloro masterorganicchemistry.comgoogle.comCurrent time information in Bangalore, IN.triazine (TCT) in N,N-dimethylformamide (DMF) has been reported as a mild and efficient system for converting aldoximes to nitriles at room temperature. organic-chemistry.org More recently, a fluorosulfuryl imidazolium (B1220033) salt has been demonstrated to promote the efficient conversion of 4-phenylbenzaldoxime (B8800866) (this compound) to 4-phenylbenzonitrile (4-biphenylnitrile) in a short reaction time and with high yield. semanticscholar.org

Interactive Table: Catalytic Systems for the Conversion of this compound

Catalyst/Reagent SystemSolventTemperatureTimeYield of 4-Biphenylnitrile
Fluorosulfuryl imidazolium salt/TEAAcetonitrileRoom Temp.10 minExcellent

This data is based on a specific study and may not represent all possible outcomes. semanticscholar.org

Stereochemical Considerations and Regioisomeric Outcomes in the Rearrangement

The Beckmann rearrangement of ketoximes is known to be stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org However, for aldoximes, the situation can be more complex. In the gas phase, the rearrangement of aldoximes can exhibit stereospecificity. wikipedia.org In the solution phase, the reaction often proceeds without stereospecificity, potentially due to isomerization of the oxime under the reaction conditions. wikipedia.org For this compound, which is an aldoxime, the primary product of the Beckmann rearrangement is the corresponding nitrile, 4-biphenylnitrile, resulting from the migration of the hydrogen atom.

Competing Fragmentation Reactions

Under certain conditions, the Beckmann rearrangement can be accompanied by a competing reaction known as Beckmann fragmentation. wikipedia.org This side reaction becomes significant when the group alpha to the oxime can form a stable carbocation. wikipedia.org The fragmentation of an aldoxime would lead to the formation of a nitrile and a proton. However, for aromatic aldoximes like this compound, the primary reaction pathway under typical Beckmann conditions is the rearrangement to the nitrile. The stability of the aromatic ring system generally disfavors fragmentation pathways that would disrupt this system.

Dehydration Reactions to 4-Biphenylnitrile

An alternative and often more direct route to synthesizing nitriles from aldoximes is through dehydration. This process involves the elimination of a water molecule from the oxime functional group.

Comparative Analysis with Beckmann Rearrangement for Direct Nitrile Production

Both the Beckmann rearrangement and direct dehydration of aldoximes yield nitriles. The key distinction lies in the mechanistic pathway. While the Beckmann rearrangement involves a rearrangement of the carbon skeleton (in the case of ketoximes) or a hydride shift (for aldoximes), dehydration is a direct elimination reaction. semanticscholar.orggoogle.com

For the synthesis of 4-biphenylnitrile from this compound, both pathways are viable. A patent mentions the intramolecular dehydration of biphenylcarboxaldehyde oxime to produce 4-biphenyl nitrile. google.com Dehydration reactions are often promoted by reagents that facilitate the removal of water.

In a direct comparison, dehydration can sometimes be a simpler and more atom-economical method for converting aldoximes to nitriles as it avoids the use of rearrangement-specific catalysts. However, the efficiency and selectivity of both reactions are highly dependent on the chosen reagents and reaction conditions. For instance, the use of a fluorosulfuryl imidazolium salt has been shown to be a mild and highly efficient method for the conversion of 4-phenylbenzaldoxime to 4-phenylbenzonitrile, proceeding via a process described as β-elimination, which is a form of dehydration. semanticscholar.org This modern method provides excellent yields in a very short reaction time, highlighting the advances in nitrile synthesis from aldoximes. semanticscholar.org

Specific Reagents and Methodologies for Selective Dehydration (e.g., Phosphorus Pentoxide)

The dehydration of aldoximes to nitriles is a fundamental transformation in organic chemistry, offering a clean route to the cyano group while avoiding the use of inorganic cyanides. rhhz.net For this compound, this conversion to 4-biphenylcarbonitrile can be achieved using various dehydrating agents. While numerous methods exist for the dehydration of aldoximes, specific reagents are chosen based on efficiency, selectivity, and reaction conditions. rhhz.netorganic-chemistry.orgresearchgate.nettandfonline.com

Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent capable of converting aldoximes to nitriles. The mechanism involves the formation of a phosphate (B84403) ester intermediate, which then eliminates to form the nitrile. This process is driven by the formation of stable phosphoric acid byproducts. stackexchange.com While effective, the reaction with P₂O₅ can sometimes require harsh conditions.

A variety of other reagents have been developed for this transformation, often under milder conditions. These include:

Trichloroisocyanuric acid in the presence of TEMPO: This system provides an efficient and highly selective method for the oxidative conversion of primary amines to nitriles, and can also be applied to the dehydration of aldoximes. organic-chemistry.org

Sulfuryl fluoride (B91410) (SO₂F₂): This reagent allows for the rapid and mild dehydration of a wide range of aldoximes to nitriles in excellent yields with good functional group tolerance. organic-chemistry.org

Iron salts: Simple iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-based solvents, offering an environmentally benign option. nih.gov

Triphenylphosphine (B44618) in combination with other reagents: Systems like triphenylphosphine/N-halosuccinimide are effective for converting aldoximes to nitriles under mild conditions. rhhz.net

The choice of reagent and methodology depends on the specific substrate and the desired reaction conditions, with a general trend towards developing more environmentally friendly and milder protocols. nih.gov

Table 1: Selected Reagents for the Dehydration of Aldoximes to Nitriles

Reagent/System Conditions Notes
Phosphorus Pentoxide (P₂O₅) Often requires heating A classic and powerful dehydrating agent. stackexchange.comgoogle.com
Sulfuryl Fluoride (SO₂F₂) Acetonitrile, ambient temperature Rapid, mild, and shows great functional group compatibility. organic-chemistry.org
Iron Salts (e.g., FeCl₃) Solvent-free or non-nitrile solvent Environmentally benign and does not require co-reagents. nih.gov
[RuCl₂(p-cymene)]₂ Molecular sieves Highly efficient under neutral and mild conditions. organic-chemistry.org
Ethyl dichlorophosphate/DBU Mild conditions Enables a one-pot conversion from aldehydes to nitriles. organic-chemistry.org

Reduction Pathways of the Oxime Functionality

The reduction of oximes is a critical process for the synthesis of primary amines, which are valuable building blocks in organic synthesis. jove.commdpi.comencyclopedia.pub The reduction of this compound can lead to the corresponding primary amine, 4-biphenylmethanamine.

Primary amines can be synthesized from oximes through various reduction methods, including catalytic hydrogenation and chemical reduction using hydrides or metals. jove.comrsc.org

Catalytic Hydrogenation: This is a widely used method for reducing oximes to primary amines. jove.commdpi.com Catalysts such as Raney nickel, platinum, and palladium on carbon are commonly employed. mdpi.com The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent, and additives) can influence the selectivity and yield of the reaction. For instance, Raney nickel often requires basic conditions for high yields of the amine. mdpi.com

Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of oximes to primary amines. jove.com

Metal-Based Reductions: Systems such as sodium borohydride (B1222165) in the presence of a catalyst (e.g., nano copper on charcoal) can selectively reduce oximes to amines in high yields. researchgate.net Another approach involves the use of zinc dust in the presence of an ammonium (B1175870) salt. sciencemadness.org

While the primary product of oxime reduction is typically a primary amine, the formation of secondary amines can occur as a side reaction, especially during catalytic hydrogenation. mdpi.comencyclopedia.pub Additionally, under certain conditions, a reductive rearrangement of oximes and oxime ethers can lead to secondary amines using hydrosilanes catalyzed by B(C₆F₅)₃. researchgate.net

Table 2: Comparison of Reduction Methods for Oximes to Primary Amines

Method Reagent/Catalyst Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation Raney Ni, Pt/C, Pd/C H₂ gas, various pressures and temperatures High yields, clean reaction. mdpi.com Can lead to side reactions, requires specialized equipment. mdpi.comencyclopedia.pub
Hydride Reduction LiAlH₄ Ethereal solvents Powerful reducing agent. jove.com Non-selective for other functional groups, requires careful handling.
Metal-Based Reduction NaBH₄/Nano Cu/Charcoal Reflux in ethanol (B145695) High yields, selective. researchgate.net May require specific catalyst preparation.
Metal-Based Reduction Zn dust/Ammonium formate Reflux in methanol Simple procedure. sciencemadness.org Work-up can be extensive.

The stereoselective reduction of oximes and oxime ethers to chiral amines and hydroxylamines is a significant area of research, driven by the importance of chiral amines as building blocks in pharmaceuticals and other bioactive molecules. uc.ptnih.gov The development of chiral catalysts is key to achieving high enantioselectivity.

Recent advancements have focused on transition-metal-based homogeneous catalysts. nih.govresearchgate.net For example, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of oximes to chiral hydroxylamines with high enantioselectivity. mdpi.comincatt.nl The E/Z geometry of the oxime double bond can significantly impact the stereoselectivity of the reaction. nih.govresearchgate.net

DFT (Density Functional Theory) studies have been employed to understand the mechanism and origin of stereoselectivity in these reactions. mdpi.com For iridium-catalyzed hydrogenations, the hydride transfer step is often the chirality-determining step. mdpi.com

While the focus has often been on the synthesis of chiral hydroxylamines, these can be further reduced to the corresponding chiral amines. uc.pt The development of defined enzymes, such as ene-reductases, for the reduction of oximes to amines represents a promising biocatalytic approach. nih.gov

Derivatization Reactions of this compound

O-substituted oximes, or oxime ethers, are important compounds with applications in medicinal chemistry and organic synthesis. thieme-connect.com They are typically synthesized by the O-alkylation or O-arylation of the corresponding oxime. thieme-connect.comorganic-chemistry.org

The alkylation of an oxime can occur at either the oxygen or the nitrogen atom, leading to an O-alkyl ether or a nitrone, respectively. thieme-connect.com The regioselectivity of this reaction is influenced by factors such as the base, solvent, and the nature of the alkylating agent. thieme-connect.com

Several methods are available for the synthesis of O-alkyl oxime ethers:

Reaction with alkyl halides: This is a common method, often carried out in the presence of a base like sodium hydroxide (B78521) or an alkoxide. google.com

One-pot synthesis from alcohols: A convenient method involves the use of triphenylphosphine and carbon tetrachloride to activate an alcohol for reaction with the oxime. thieme-connect.comthieme-connect.com

Reaction in ionic liquids: The use of ionic liquids as a reaction medium can provide a green and efficient process for O-alkylation. sioc-journal.cn

The synthesized O-substituted oximes are characterized using standard spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net For example, in the ¹³C NMR spectrum of an O-substituted biphenyl (B1667301) carbonitrile oxime derivative, characteristic peaks for the C=N and C≡N groups can be observed. researchgate.net

Table 3: Methods for the Synthesis of O-Alkyl Oxime Ethers

Method Reagents Key Features
Classical Alkylation Alkyl halide, Base (e.g., NaOH, NaH) A well-established method. google.com
Mitsunobu-type Reaction Alcohol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) Allows for the use of alcohols as alkylating agents.
One-Pot from Alcohols Alcohol, PPh₃, CCl₄, DBU Efficient and avoids the pre-formation of an alkyl halide. thieme-connect.comthieme-connect.com
Ionic Liquid Medium Alkyl halide, NaOH, Ionic Liquid Offers a "green" alternative with potential for catalyst recycling. sioc-journal.cn

Oxime ligation is a powerful chemoselective reaction used extensively in chemical biology for the conjugation of biomolecules such as peptides, proteins, and carbohydrates. acs.orgualberta.canih.govnih.gov This reaction involves the formation of a stable oxime bond between an aldehyde or ketone and an aminooxy group. ualberta.ca

The reaction is highly chemoselective, meaning it proceeds under mild, aqueous conditions without interfering with other functional groups present in biological molecules. ualberta.canih.gov This makes it a type of "click" reaction. nih.gov However, the rate of oxime formation can be slow at neutral pH. ualberta.ca To address this, catalysts such as aniline (B41778) and its derivatives have been developed to accelerate the reaction. acs.orgresearchgate.net

Oxime ligation has been used in a variety of applications, including:

Biomolecular labeling: Attaching fluorescent probes or other tags to proteins and peptides. acs.org

Synthesis of multivalent conjugates: Creating complex structures with multiple copies of a peptide or other molecule attached to a central scaffold. nih.gov

Surface modification: Patterning surfaces with biomolecules for various applications. researchgate.net

Fine-tuning peptide-protein interactions: The introduction of oxime linkages can be used to create libraries of peptide analogs to optimize their binding affinity to target proteins. mdpi.com

The stability of the oxime linkage under most biological conditions makes it an ideal tool for creating robust bioconjugates for a wide range of studies. ualberta.ca

Utilization in Analytical Derivatization for Spectroscopic Analysis

The conversion of carbonyl compounds into their oxime derivatives is a well-established method in analytical chemistry to enhance their detection and quantification via spectroscopic techniques. In this context, 4-biphenylaldehyde is derivatized to this compound to improve its analytical characteristics. The process of derivatization serves multiple purposes: it can increase the molecular weight, reduce the polarity, and introduce a chromophore or electroactive group, thereby improving the compound's response in mass spectrometry (MS) or gas chromatography (GC).

In environmental and emissions testing, for instance, carbonyls are often quantified as their O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) oxime derivatives. ca.govmetro.net This technique involves reacting the aldehyde with PFBHA to form the corresponding oxime ether. This derivatization is crucial for enabling the sensitive detection of aldehydes and ketones in complex mixtures, such as vehicle emissions. ca.govmetro.net While this specific method creates an oxime ether, the underlying principle of forming an oxime structure to facilitate analysis is directly applicable. The formation of this compound from its parent aldehyde similarly modifies the molecule for improved separability and detectability in analytical systems.

Analytical TechniquePurpose of Derivatization to OximeBenefit for 4-Biphenylaldehyde
Gas Chromatography (GC) Increases volatility and thermal stability; reduces polarity.Improved peak shape and resolution during separation.
Mass Spectrometry (MS) Creates a derivative with a characteristic fragmentation pattern and higher mass.Facilitates unambiguous identification and quantification.
High-Performance Liquid Chromatography (HPLC) Introduces a UV-active or fluorescent tag (if a suitable derivatizing agent is used).Enhanced sensitivity for UV or fluorescence detectors.

Radical Chemistry Involving Oxime Radicals Derived from this compound

The N-O bond within the oxime functional group is relatively weak, making it susceptible to cleavage to form radical intermediates. This reactivity has been harnessed to develop a range of synthetic transformations involving nitrogen-centered radicals.

Generation and Stability of Iminoxyl Radicals

Iminoxyl radicals are key intermediates derived from oximes. These radicals can be generated from this compound or its derivatives (such as oxime esters or ethers) through several methods. A common approach involves the oxidation of the oxime. For example, the combination of tert-butyl hydroperoxide (t-BuOOH) and tetrabutylammonium (B224687) iodide (n-Bu4NI) has been shown to oxidize ketoximes to generate iminoxyl radicals effectively. researchgate.netresearchgate.net

Alternative methods include visible-light photoredox catalysis, which offers a milder approach to radical generation. researchgate.net In such systems, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with an oxime derivative, leading to the formation of an iminyl radical and subsequent intermediates. researchgate.net The stability of the resulting iminoxyl radical is influenced by the substituents on the carbon atom. The biphenyl group in this compound can provide resonance stabilization to the radical, enhancing its lifetime and allowing it to participate in subsequent chemical reactions.

Intramolecular Cyclization Reactions (e.g., Isoxazoline (B3343090) and Nitrone Formation)

Once generated, iminoxyl radicals derived from appropriately structured oximes can undergo intramolecular cyclization, a powerful strategy for constructing heterocyclic rings. These reactions often proceed through a cascade sequence, where the initial radical cyclization triggers further bond-forming events. researchgate.netresearchgate.net

A notable example is the synthesis of isoxazoline-functionalized phenanthridines, which proceeds via an iminoxyl radical-participated cascade. researchgate.net In this type of transformation, an iminoxyl radical generated from a β,γ-unsaturated ketoxime undergoes a 5-exo-trig cyclization to form a five-membered ring, which is the core of the isoxazoline structure. This is often followed by subsequent intermolecular addition and another cyclization step to build the final complex molecule. researchgate.net The iminoxyl radical can also participate in intramolecular homolytic aromatic substitution (HAS) reactions, where the radical attacks an adjacent aromatic ring, leading to the formation of fused N-heterocycles like phenanthridines. researchgate.net

Intermolecular Reactions and Synthetic Utility of Oxime Radicals

The synthetic utility of oxime-derived radicals extends to intermolecular reactions, where they can react with other molecules to form new carbon-carbon or carbon-heteroatom bonds. These reactions have emerged as an efficient strategy for synthesizing various nitrogen-containing compounds. researchgate.net

For instance, iminoxyl radicals have been shown to react with isocyanides in cascade reactions to construct complex heterocycles such as 1-cyanoalkyl isoquinolines and 6-cyanoalkyl phenanthridines. researchgate.net The reaction is initiated by the formation of the iminoxyl radical, which then adds to the isocyanide, followed by a series of cyclization and rearrangement steps. This highlights the ability of these radicals to act as key intermediates in multi-component reactions, enabling the rapid assembly of valuable molecular scaffolds from simple precursors. researchgate.net

Metal-Catalyzed Transformations and Cycloadditions

Transition metal catalysis provides a powerful platform for activating the oxime functional group in this compound, enabling its participation in a variety of transformations, particularly cycloaddition reactions for the synthesis of complex nitrogen-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines) via Transition Metal Catalysis

The synthesis of substituted pyridines is of significant interest due to their prevalence in pharmaceuticals and functional materials. nih.govsemanticscholar.org Metal-catalyzed reactions using oximes as starting materials offer a convergent and efficient route to these important heterocycles. acsgcipr.org

One prominent method is the Rhodium(III)-catalyzed reaction of α,β-unsaturated oximes with alkynes. nih.govrsc.org In this process, the N-O bond of the oxime functions as an internal oxidant, which is a key advantage of the method. The reaction proceeds under mild conditions and allows for the synthesis of polysubstituted pyridines. nih.gov The mechanism is believed to involve C-H activation and the formation of a seven-membered rhodacycle intermediate, which then decomposes to form the pyridine (B92270) ring with cleavage of the N-O bond. nih.gov

Copper catalysts have also been employed for the synthesis of pyridines. A copper-catalyzed [3+3] annulation of ketones with oxime acetates provides a direct route to diverse pyridine structures. semanticscholar.org This protocol is valued for its use of an inexpensive catalyst and its tolerance for a wide range of functional groups. semanticscholar.org

Table of Catalytic Systems for Pyridine Synthesis from Oximes

Catalyst System Reactants Key Features Reference
[RhCp*Cl₂]₂ or [RhCpᵗCl₂]₂ α,β-Unsaturated Oximes + Alkynes Mild conditions; N-O bond as internal oxidant; complementary selectivity with different ligands. rsc.org, nih.gov
CuBr / 1,10-phenanthroline Ketones + O-acetyl Ketoximes [3+3] annulation strategy; uses inexpensive copper catalyst; broad substrate scope. semanticscholar.org

| Iron Catalysis | Ketoxime Acetates + Aldehydes | Cyclization reaction for synthesizing symmetrical pyridines. | acsgcipr.org |

Exploration of Novel Catalytic Systems for Unique Reactivities

The inherent structure of this compound, featuring a biphenyl scaffold and a reactive oxime functional group, has opened avenues for its use as a precursor in advanced catalytic transformations. Researchers have recently focused on developing novel catalytic systems to induce unique reactivities, particularly intramolecular cyclizations, leading to the formation of valuable heterocyclic structures such as phenanthridines. These approaches often employ photoredox or transition-metal catalysis to generate reactive intermediates from derivatives of this compound, initiating a cascade of reactions to construct the polycyclic framework.

One innovative approach involves the photochemical cyclization of O-acetyl oximes derived from biphenyl-2-carbaldehydes. nih.govnih.gov In these systems, ultraviolet (UV) irradiation serves as the catalyst to initiate the transformation. The reaction proceeds through the generation of an iminyl radical, which then undergoes an intramolecular homolytic aromatic substitution to form the phenanthridine (B189435) skeleton. nih.gov The success of this cyclization is often dependent on the substitution pattern of the biphenyl rings, with methoxy (B1213986) groups playing a crucial role in stabilizing the radical or radical cation intermediates. nih.gov

For instance, the exposure of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime to UV radiation in tert-butyl alcohol resulted in the formation of 4-methoxyphenanthridine in a 54% yield. nih.govnih.gov This highlights the potential of light-mediated catalysis to drive unique cyclization reactions that are not readily achievable through conventional thermal methods.

Table 1: Photochemically-Mediated Synthesis of Phenanthridines from Biphenyl-2-carbaldehyde O-acetyl Oxime Derivatives. nih.gov

EntryBiphenyl Oxime Ester DerivativeProductYield (%)
12'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime4-Methoxyphenanthridine54
23',4'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime2,3-Dimethoxyphenanthridine48
32',5'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime1,4-Dimethoxyphenanthridine45

In addition to photochemical methods, transition metal-catalyzed reactions have been explored. Iron catalysis, for example, has been successfully employed in the radical cascade cyclization of oxime esters with isocyanides to afford 6-cyanoalkyl phenanthridines. researchgate.net This method demonstrates the versatility of oxime esters as precursors for radical generation under mild, iron-catalyzed conditions. The reaction proceeds through the formation of an iminyl radical, which then participates in a cascade involving isocyanide insertion and subsequent cyclization to yield the phenanthridine product. researchgate.net

Another strategy involves the direct synthesis of phenanthridines from biphenylaldehydes and an inorganic ammonium salt under visible light photoredox catalysis, where the oxime is formed in situ. researchgate.net While this method starts from the aldehyde, it underscores the importance of the oxime intermediate in these novel catalytic cycles. Furthermore, palladium-catalyzed intramolecular C-H activation and C-C bond formation has been developed as a direct route to phenanthridines from related biphenyl precursors, showcasing the power of transition metal catalysis in constructing complex heterocyclic systems. acs.org

The exploration of these novel catalytic systems, particularly those involving photochemical and transition-metal-mediated pathways, continues to unveil the unique and valuable reactivities of this compound and its derivatives. These findings not only expand the synthetic utility of this compound but also provide efficient routes to important nitrogen-containing polycyclic aromatic hydrocarbons.

Spectroscopic and Crystallographic Elucidation of 4 Biphenylaldehyde Oxime Structure and Dynamics

Advanced Vibrational Spectroscopy for Structural Assignment

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions within a molecular system. The analysis of 4-biphenylaldehyde oxime benefits from the complementary nature of Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies.

The conversion of 4-biphenylaldehyde to its oxime derivative is clearly marked by distinct changes in the infrared spectrum. The most significant change is the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed around 1700 cm⁻¹ in the parent compound. orgsyn.org In its place, the spectrum of this compound exhibits characteristic bands for the newly formed oxime moiety. wikipedia.org

Key IR absorptions for oximes include a broad band in the region of 3150-3600 cm⁻¹ due to the O-H stretching vibration, which can be influenced by hydrogen bonding. wikipedia.orgcdnsciencepub.com Another key indicator is the appearance of a C=N stretching band, generally found in the 1640-1690 cm⁻¹ region. wikipedia.orgcdnsciencepub.com Additionally, a band corresponding to the N-O stretching vibration is typically observed around 930-960 cm⁻¹. wikipedia.orgresearchgate.net The presence of these bands, coupled with the absence of the aldehyde C=O stretch, confirms the successful formation of the oxime.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)Description
ν(O-H)3150 - 3600O-H stretching, often broad due to hydrogen bonding.
ν(C-H) aromatic3030 - 3100Aromatic C-H stretching.
ν(C=N)1640 - 1690C=N stretching of the oxime group.
ν(C=C)1400 - 1600Aromatic C=C ring stretching vibrations.
δ(O-H)~1300O-H in-plane bending.
ν(N-O)930 - 960N-O stretching of the oxime group.

Note: The expected frequencies are based on typical values for aryl oximes. wikipedia.orgcdnsciencepub.comcdnsciencepub.comresearchgate.net

Raman spectroscopy provides data that is complementary to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman scattering is sensitive to changes in polarizability. For this compound, the C=C stretching vibrations of the two phenyl rings are expected to produce strong signals in the Raman spectrum, typically in the 1580-1620 cm⁻¹ range. These modes are often weak in the IR spectrum. The symmetric stretching of the biphenyl (B1667301) C-C bond would also be more prominent in Raman. The C=N stretch is also Raman active and provides a confirmatory signal for the oxime group.

Inelastic Neutron Scattering (INS) is uniquely suited for probing low-frequency vibrations (typically below 400 cm⁻¹), especially those involving large-amplitude motions of hydrogen atoms. nih.gov In the crystalline phase of this compound, INS can provide detailed information on the dynamics of the biphenyl framework and the intermolecular interactions mediated by the oxime group.

Studies on related molecules like biphenyl and p-terphenyl (B122091) have used INS to characterize the torsional modes between the aromatic rings. aps.orgunlv.edu For this compound, INS would be sensitive to the torsional potential of the C-C bond connecting the two phenyl rings. Furthermore, the technique can directly probe the vibrational modes associated with hydrogen bonds. The O-H···N or O-H···O hydrogen bonds that form in the solid state would give rise to distinct low-frequency modes, providing insight into the strength and geometry of these interactions. aps.orgresearchgate.net These collective motions and torsional vibrations are often difficult or impossible to observe with IR or Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Analysis

NMR spectroscopy is indispensable for determining the precise chemical environment of each proton and carbon atom in the molecule, confirming its structural integrity and electronic properties.

The ¹H NMR spectrum of this compound provides a clear signature of its structure. The most notable differences from its aldehyde precursor are the replacement of the aldehyde proton signal (typically found at δ 9.9-10.1 ppm) with two new signals corresponding to the imine proton and the hydroxyl proton of the oxime. orgsyn.org

The imine proton (-CH=N) is expected to resonate as a singlet in the δ 8.1-8.3 ppm range. The hydroxyl proton (-NOH) typically appears as a broad singlet, with a chemical shift that can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons of the biphenyl system appear as a complex multiplet in the δ 7.3-7.8 ppm region.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ ppm)Multiplicity
-NOHVariable (e.g., 8.0-11.0)Broad Singlet
-CH=N~8.2Singlet
Aromatic-H7.3 - 7.8Multiplet

Note: Chemical shifts are predictions based on data from analogous aryl oximes and are relative to TMS.

The ¹³C NMR spectrum confirms the carbon framework of this compound. The most diagnostic signal is that of the imine carbon (C=N), which replaces the aldehyde carbonyl carbon of the starting material. The aldehyde carbonyl carbon in 4-biphenylaldehyde appears at approximately δ 193.5 ppm. orgsyn.org In the oxime, this is replaced by the imine carbon signal, which is expected to appear in the range of δ 148-152 ppm. researchgate.net The various aromatic carbons, including the four quaternary carbons of the biphenyl system, resonate in the typical aromatic region of δ 120-145 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ ppm)
C=N148 - 152
Aromatic Quaternary-C130 - 145
Aromatic CH125 - 130

Note: Chemical shifts are predictions based on data from analogous aryl oximes and are relative to TMS. researchgate.net

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning the proton and carbon signals in a molecule by revealing through-bond and through-space correlations. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in elucidating the connectivity of atoms within the this compound molecule. researchgate.netresearchgate.netsdsu.edu

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, the protons on the biphenyl rings would show cross-peaks corresponding to their ortho, meta, and para relationships, allowing for a definitive assignment of the aromatic proton signals.

An HSQC (or its predecessor, HMQC) spectrum correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). libretexts.org This technique is invaluable for assigning the signals of the protonated carbons in the biphenyl system and the methine carbon of the oxime group. libretexts.orgyoutube.com By combining the information from both COSY and HSQC spectra, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved.

Table 1: Expected 2D NMR Correlations for this compound

Technique Correlated Nuclei Expected Key Correlations
COSY ¹H - ¹H Correlations between adjacent aromatic protons on both phenyl rings.
HSQC/HMQC ¹H - ¹³C (¹J) Correlation between the oxime proton and the C=NOH carbon. Correlations between each aromatic proton and its directly attached carbon atom.

| HMBC | ¹H - ¹³C (ⁿJ, n=2,3) | Correlations between the oxime proton and the neighboring aromatic carbons. Correlations between aromatic protons and carbons two or three bonds away, aiding in the assignment of quaternary carbons. |

Solid-State Characterization via X-ray Diffraction and Intermolecular Interactions

While NMR spectroscopy provides information about the molecule's structure in solution, X-ray diffraction offers a precise view of its arrangement in the solid state. fzu.cz

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Note: The values in this table are hypothetical and would need to be determined experimentally.

The packing of molecules in a crystal is directed by a network of intermolecular forces. nih.gov In the case of this compound, several types of weak interactions are expected to play a crucial role in stabilizing the crystal structure. scispace.com

C–H···O Hydrogen Bonds: The oxime group provides a hydrogen bond donor (O-H) and acceptor (N and O), while the aromatic rings offer C-H groups that can act as weak hydrogen bond donors. rsc.orgnih.gov It is plausible that C–H···O hydrogen bonds form between the aromatic C-H groups of one molecule and the oxygen atom of the oxime group of a neighboring molecule. nih.gov These interactions, though weaker than conventional hydrogen bonds, can be numerous and collectively contribute significantly to the lattice energy. nih.gov

π-Stacking Interactions: The biphenyl system, with its extended π-electron density, is prone to π-stacking interactions. These can occur between the phenyl rings of adjacent molecules, further stabilizing the crystal packing. The geometry of these interactions (e.g., face-to-face, offset) would be determined from the crystal structure analysis.

The interplay of these non-covalent interactions dictates the supramolecular architecture of this compound in the solid state. core.ac.uk

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance (Å)
O-H···N Hydrogen Bond O-H (oxime) N (oxime) ~2.8 - 3.2
C-H···O Hydrogen Bond C-H (aromatic) O (oxime) ~3.0 - 3.5

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.3 - 3.8 (centroid-centroid) |


Computational Chemistry and Theoretical Investigations of 4 Biphenylaldehyde Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 4-biphenylaldehyde oxime.

Computational studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to locate the various stable conformers and the transition states connecting them. explorationpub.com The results of these calculations provide insights into the most stable three-dimensional structure of the molecule in the gas phase. It is important to note that intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, can significantly influence the preferred conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)1.485
C=N (oxime)1.289
N-O (oxime)1.412
C-C-N (oxime)121.5
C-N-O (oxime)111.0
Phenyl-Phenyl35.8

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the biphenyl (B1667301) system and the oxime group, while the LUMO is often distributed over the electron-deficient regions. This analysis helps in understanding the molecule's behavior in various chemical reactions. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound (Exemplary Data)

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap (ΔE)5.36
Ionization Potential6.25
Electron Affinity0.89

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of atoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of intermediate potential.

For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the oxime group, highlighting their nucleophilic character. The hydrogen atoms, particularly the one attached to the oxime oxygen, would exhibit a positive potential, indicating their electrophilic nature. This visual representation of charge distribution is instrumental in understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

DFT calculations can be used to predict various spectroscopic properties of a molecule, such as its vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. vulcanchem.com These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

The calculation of vibrational frequencies involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, researchers can assign the observed spectral bands to specific molecular vibrations.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The theoretical chemical shifts provide a detailed understanding of the electronic environment of each nucleus in the molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions not accounted for in the gas-phase calculations.

Table 3: Comparison of Selected Calculated and Experimental Spectroscopic Data for this compound (Exemplary Data)

Spectroscopic ParameterCalculated ValueExperimental Value
ν(C=N) (cm⁻¹)16501645
ν(O-H) (cm⁻¹)33003350
δ(¹H, -OH) (ppm)10.511.14 nih.gov
δ(¹³C, C=N) (ppm)150.2149.8

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile. masterorganicchemistry.comillinois.edu For this compound, the Beckmann rearrangement would lead to the formation of N-(biphenyl-4-yl)formamide. An alternative reaction pathway for aldoximes is dehydration to form the corresponding nitrile, in this case, 4-biphenylcarbonitrile.

Quantum chemical calculations, particularly DFT, can be employed to explore the potential energy surfaces of these reactions. kuleuven.bejournalirjpac.com This involves locating the structures and energies of the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism.

For the Beckmann rearrangement, calculations would focus on elucidating the transition state for the migration of the biphenyl group from the carbon to the nitrogen atom. illinois.edu For the dehydration pathway, the calculations would aim to characterize the transition state for the elimination of a water molecule. By comparing the activation energies (the energy difference between the reactant and the transition state) for both pathways, it is possible to predict which reaction is more likely to occur under a given set of conditions. These theoretical studies provide valuable insights that complement experimental investigations into the reactivity of this compound. kuleuven.besemanticscholar.org

Applications and Advanced Research in Organic Synthesis and Functional Materials

4-Biphenylaldehyde Oxime as a Versatile Synthetic Building Block

This compound, derived from its parent aldehyde, serves as a crucial intermediate in various fields of chemical synthesis. Its structural features, combining a reactive oxime group with a stable biphenyl (B1667301) backbone, make it a valuable component for constructing more complex molecules. The oxime is typically synthesized from 4-biphenylcarboxaldehyde through a condensation reaction with hydroxylamine (B1172632) hydrochloride in a solvent like ethanol (B145695). This transformation provides a key intermediate for further functionalization in the production of pharmaceuticals, pigments, and advanced materials.

The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for accessing a variety of pharmaceutical intermediates. The parent aldehyde is utilized in the synthesis of drug candidates targeting conditions such as neurological disorders. The oxime functional group offers a versatile handle for creating more complex derivatives. For instance, α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), which have potential as analgesics, have been synthesized using 4-biphenylcarboxaldehyde as a starting material. nih.gov The synthesis involves creating an α,β-unsaturated ester from the aldehyde, which is a precursor to the final inhibitor. nih.gov Furthermore, the development of highly active narcotic analgesics, such as fentanyl analogues, relies on key intermediates that can be derived from related piperidine (B6355638) structures, showcasing the broad utility of functionalized aromatic aldehydes in drug synthesis. researchgate.net The oxime itself can be a critical component in drug candidates, as seen in its derivatives designed to interact with specific biological receptors.

This compound and its precursors are instrumental in the synthesis of high-performance pigments. A notable example is its role in the production of C.I. Pigment Red 264, a diketopyrrolo-pyrrole (DPP) pigment known for its excellent stability and brilliant color. scispace.com The synthesis of such pigments often starts from biphenyl derivatives. Specifically, 4-cyanobiphenyl (B145940) is a key intermediate for producing C.I. Pigment Red 264. google.com This nitrile can be prepared from 4-biphenylcarboxaldehyde, which is readily converted from its oxime. The synthesis route involves the reaction of biphenyl with N-methylcarbamoyl chloride in a Friedel-Crafts reaction to produce an amide, which is then converted to the target nitrile. google.com This process highlights an economical and efficient pathway for producing the necessary intermediates for these valuable pigments. google.com DPP pigments like C.I. Pigment Red 264 are valued in applications such as automotive coatings and high-end industrial paints due to their exceptional resistance to heat, light, and weathering. scispace.comgoogle.com

The unique chemical structure of 4-biphenylaldehyde and its oxime derivative makes them valuable components in materials science for creating novel functional materials and polymers. atamanchemicals.com The biphenyl unit provides rigidity and thermal stability, while the aldehyde or oxime group allows for incorporation into polymer chains. For example, 4-biphenylcarboxaldehyde can be used to synthesize polyfunctional monomers, which are then polymerized to create new materials with specific properties. One area of application is in the formation of imine-based polymers and two-dimensional (2D) covalent organic frameworks (COFs) through condensation reactions. core.ac.uk The reaction of aldehydes with amines to form imine bonds is a key step in dynamic covalent chemistry, allowing for the creation of ordered, robust, and often crystalline polymeric structures under thermodynamic control. core.ac.uk These materials have potential applications in electronics, catalysis, and separations.

Exploration in Biological and Medicinal Chemistry Research

Derivatives of this compound have been a focal point of research in medicinal chemistry, particularly in the development of selective ligands for biological receptors. A significant area of investigation has been the design of agonists for Estrogen Receptor Beta (ERβ), a target for treating conditions like endometriosis, certain cancers, and inflammatory diseases. nih.govnih.gov Research has shown that 4'-hydroxy-biphenyl-carbaldehyde oxime derivatives can exhibit high potency and selectivity for ERβ over its alpha subtype (ERα). pitt.edunih.gov

By strategically placing substituents on the biphenyl core while retaining a key phenol (B47542) group, researchers have been able to fine-tune the binding affinity. For example, the introduction of fluorine and/or chlorine atoms onto the biphenyl structure of 4'-hydroxy-biphenyl-carbaldehyde oxime resulted in compounds with significantly increased selectivity for ERβ. pitt.edunih.gov One such derivative demonstrated over 10-fold increased binding affinity, while another showed up to 40-fold selectivity. pitt.edunih.gov This structure-activity relationship (SAR) highlights the importance of the biphenyl oxime scaffold in designing receptor-subtype-selective agents. pitt.edu

Table 1: ERβ Selectivity of Substituted Biphenyl Oxime Derivatives
CompoundModificationERβ Selectivity (Fold-increase over ERα)Reference
Oxime 3Fluorine substituent on biphenyl core>10-fold pitt.edunih.gov
Oxime 4Fluorine and Chlorine substituents~40-fold pitt.edunih.gov
Compound 2fMethyl and Chlorine substituents11-fold nih.gov
Compound 2gMeta-fluorine added to 4-hydroxyphenyl of 2f20-fold nih.gov

To understand the molecular basis for the observed binding affinities and selectivities, computational docking studies are frequently employed. These in silico methods model the interaction between a ligand, such as a this compound derivative, and its biological target, like the ligand-binding domain (LBD) of an estrogen receptor. nih.govpitt.edu

For ERβ-selective oxime ligands, docking studies using software like AUTODOCK have provided critical insights into their binding modes. nih.gov These studies revealed that the oxime derivatives can adopt a specific orientation within the ERβ binding cavity. In one series of derivatives, the oxime portion participates in a hydrogen-bond network with key amino acid residues (E305 and R346), while the peripheral phenol group forms a strong interaction with a threonine residue (T299). nih.gov This specific interaction with threonine is only possible in the ERβ-LBD, helping to explain the observed receptor selectivity. nih.gov Such computational analyses are crucial for rationalizing SAR data and guiding the design of new, more potent, and selective drug candidates. nih.govpitt.edu

Table 2: Key Interactions from Docking Studies of Biphenyl Oxime Derivatives in ERβ
Ligand MoietyInteracting Receptor ResiduesNature of InteractionReference
Oxime groupE305, R346Hydrogen-bond network nih.gov
Peripheral Phenol OHT299Hydrogen bond nih.gov
p-Hydroxyphenyl substituent (in Salaldox A derivatives)E305-R346-water systemHydrogen-bond network nih.gov
Pseudocycle/oxime portion (in Salaldox A derivatives)H475Hydrogen bond nih.gov

Analytical Applications through Chemical Derivatization for Complex Mixture Analysis

Chemical derivatization is a crucial technique in analytical chemistry, employed to modify an analyte to make it more suitable for a specific analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). This process can improve the analyte's volatility, thermal stability, and detectability. For the analysis of carbonyl compounds (aldehydes and ketones) in complex matrices, derivatization is often essential due to their potential for low volatility and poor detection by common detectors.

The reaction of a carbonyl compound with a hydroxylamine derivative, such as hydroxylamine hydrochloride, leads to the formation of an oxime. This reaction is a well-established method for the derivatization of aldehydes and ketones. The resulting oxime is typically more stable and more readily detectable than the parent carbonyl compound.

Although the synthesis of this compound from 4-biphenylaldehyde and hydroxylamine is a known chemical transformation, its specific application as a derivatizing reagent for the routine analysis of complex mixtures is not documented in detail in the available research. The scientific community has largely concentrated on other reagents for the derivatization of carbonyls.

Commonly used derivatizing agents for carbonyl compounds in complex mixture analysis include:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that reacts with carbonyls to form PFBHA-oximes. These derivatives are highly sensitive to electron capture detection (ECD) in GC, making this method suitable for trace-level analysis of carbonyls in environmental samples like air and water.

2,4-Dinitrophenylhydrazine (DNPH): DNPH is another prevalent reagent that forms 2,4-dinitrophenylhydrazones with carbonyl compounds. These derivatives are intensely colored and absorb strongly in the ultraviolet-visible (UV-Vis) region, making them ideal for analysis by HPLC with UV detection. This method is frequently employed for the determination of aldehydes and ketones in various matrices, including air, water, and food.

While this compound possesses structural features that could potentially be advantageous for detection—such as the biphenyl group which could enhance UV absorbance or fluorescence—comprehensive studies detailing its use, including reaction conditions, optimization, and validation for the analysis of various carbonyls in complex samples, are not present in the current body of scientific literature. Therefore, no detailed research findings or data tables on its specific analytical applications can be presented.

Future Research Directions and Emerging Avenues for 4 Biphenylaldehyde Oxime

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The synthesis of 4-Biphenylaldehyde oxime and its derivatives is an area ripe for the application of green chemistry principles to minimize environmental impact. Future research will likely focus on developing methodologies that are not only efficient but also environmentally benign.

Key Sustainable Approaches:

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a promising alternative to traditional solvent-based syntheses. rsc.orgbeilstein-journals.orgresearchgate.net This technique can lead to shorter reaction times, higher yields, and a significant reduction in waste. The reaction of 4-biphenylaldehyde with hydroxylamine (B1172632) hydrochloride under mechanochemical conditions could provide a direct and eco-friendly route to the oxime. rsc.org

Ultrasound-Assisted Synthesis: Sonication is another green technique that can accelerate chemical reactions. ijcce.ac.irmdpi.com The use of ultrasound could enhance the rate of oximation, potentially leading to higher yields and reduced energy consumption compared to conventional heating methods. mdpi.com

Natural Acid Catalysis: Exploring the use of natural and biodegradable acid catalysts, such as fruit juices or aqueous extracts of plants, for the synthesis of this compound presents an innovative and sustainable approach. ijprajournal.com

Photocatalysis: Visible-light-mediated photocatalysis is a rapidly advancing field that could be applied to the synthesis and transformation of this compound. columbia.edu This method offers mild reaction conditions and the potential for novel reactivity.

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Mechanochemistry Solvent-free, reduced waste, shorter reaction times, higher yields.
Ultrasound-Assisted Synthesis Increased reaction rates, improved yields, reduced energy consumption.
Natural Acid Catalysis Use of renewable and biodegradable catalysts, environmentally friendly.
Photocatalysis Mild reaction conditions, potential for novel transformations.

Design of Highly Efficient and Selective Catalytic Systems for Derivatization

The development of advanced catalytic systems will be crucial for the selective derivatization of this compound, enabling the synthesis of a wide range of novel compounds with tailored properties.

Future Catalytic Strategies:

Palladium-Catalyzed Cross-Coupling: The biphenyl (B1667301) group and the oxime moiety offer multiple sites for palladium-catalyzed cross-coupling reactions. nih.govrsc.orgyoutube.comresearchgate.netyoutube.com Future work could explore the selective functionalization of the aromatic rings to introduce diverse substituents, thereby tuning the electronic and steric properties of the molecule.

C-H Activation: Direct C-H functionalization of the biphenyl core represents an atom-economical approach to introduce new functional groups. nih.govresearchgate.net The development of catalysts that can selectively activate specific C-H bonds in this compound would open up new avenues for creating complex molecular architectures.

Biocatalysis: The use of enzymes as catalysts for the transformation of this compound could offer high selectivity and mild reaction conditions. Research into identifying or engineering enzymes for specific derivatizations of the oxime or biphenyl groups is a promising area.

Exploration of Novel Biological Activities and Therapeutic Applications

The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. Preliminary studies on related compounds suggest a wide range of potential biological activities.

Potential Therapeutic Applications:

Antiviral Agents: A study on oxime-biphenyl-diarylpyrimidines (DAPYs) has demonstrated potent activity against wild-type HIV-1 and its mutant strains. researchgate.net Specifically, a compound incorporating a biphenyl-oxime moiety exhibited a high selective index and low cytotoxicity. researchgate.net This suggests that derivatives of this compound could be explored as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Other studies have also highlighted the broad-spectrum antiviral potential of oxime-containing compounds and N-phenyl benzamides against various enveloped viruses. mdpi.commdpi.comnih.gov

Antimicrobial Agents: Biphenyl and oxime derivatives have independently shown significant antimicrobial properties. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.org Research into novel derivatives of this compound could lead to the discovery of new agents effective against drug-resistant bacteria. nih.gov

Neuroprotective Agents: Oximes have been investigated for their neuroprotective effects, particularly as reactivators of acetylcholinesterase inhibited by organophosphates. nih.gov The biphenyl moiety could be modified to enhance blood-brain barrier penetration, making this compound derivatives interesting candidates for the treatment of neurodegenerative diseases and nerve agent poisoning. nih.gov

Potential Biological ActivityRationale and Research Focus
Antiviral (e.g., anti-HIV) Based on the potent activity of oxime-biphenyl-DAPYs. researchgate.net Focus on designing derivatives as novel NNRTIs.
Antimicrobial Biphenyl and oxime moieties are known to exhibit antibacterial activity. nih.govnih.gov Exploration of derivatives against resistant strains.
Neuroprotective Oximes can act as acetylcholinesterase reactivators. nih.gov Modification of the biphenyl group to improve CNS delivery.

Integration into Supramolecular Chemistry and Self-Assembly Studies

The rigid biphenyl unit combined with the hydrogen-bonding capability of the oxime group makes this compound an excellent building block for the construction of ordered supramolecular architectures.

Emerging Supramolecular Applications:

Liquid Crystals: Biphenyl derivatives are well-known for their liquid crystalline properties. nih.govgoogle.comrsc.orgnsf.gov The introduction of an oxime group could influence the mesomorphic behavior, leading to the formation of novel nematic or smectic phases. nih.gov The synthesis and characterization of a homologous series of this compound ethers or esters with varying alkyl chain lengths could reveal new liquid crystalline materials with potential applications in display technologies.

Supramolecular Gels: The ability of oximes to form hydrogen-bonded networks suggests that derivatives of this compound could act as low-molecular-weight gelators. researchgate.netnih.gov These gels could find applications in materials science, for example, as templates for the synthesis of nanomaterials or as responsive materials. nih.gov

Self-Assembled Nanostructures: Oxime ligation is a powerful tool for the conjugation of molecules in self-assembly processes. researchgate.net this compound could be used as a component in the formation of self-assembled nanofibers, vesicles, or other nanostructures with potential applications in drug delivery and tissue engineering.

Synergistic Approaches Combining Advanced Experimental Techniques with Multiscale Computational Modeling

To accelerate the discovery and development of new applications for this compound, a synergistic approach that combines advanced experimental techniques with computational modeling is essential.

Integrated Research Strategies:

DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, conformation, and reactivity of this compound and its derivatives. researchgate.netbiointerfaceresearch.comresearchgate.net Such studies can help in understanding reaction mechanisms, predicting spectroscopic properties, and guiding the design of new molecules with desired characteristics. biointerfaceresearch.com

Molecular Docking and Dynamics: For the exploration of biological activities, molecular docking and dynamics simulations can predict the binding modes of this compound derivatives with biological targets, such as viral enzymes or receptors. researchgate.netnih.gov This can rationalize observed activities and guide the optimization of lead compounds. researchgate.net

Experimental Validation: The predictions from computational models should be validated through rigorous experimental studies, including synthesis, spectroscopic characterization, and biological evaluation. This iterative cycle of prediction and experimentation will be key to unlocking the full potential of this compound.

Q & A

Q. What guidelines govern the use of this compound in human cell-based studies?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols () for human-derived samples. For in vitro assays, ensure compliance with biosafety level (BSL) 2 standards. Document cytotoxicity using MTT assays and validate results with negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.